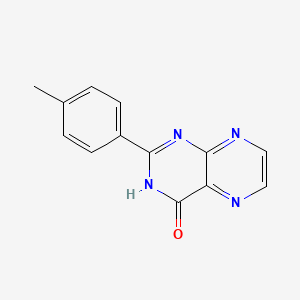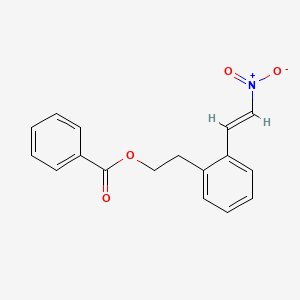![molecular formula C8H10N4OS B595594 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- CAS No. 1289139-26-9](/img/structure/B595594.png)
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-” is a chemical compound with the molecular formula C5H4N4O . It is also known by other names such as 1H-Pyrazolo[4,3-d]pyrimidin-7-ol and 7-Hydroxypyrazolo[4,3-d]pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones has been studied in the context of their potential antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities . The synthesis process involves the design and evaluation of two series of pyrazolo[4,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is JFZSDNLQDTYVEE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential as a CDK inhibitor . The compound has shown inhibitory activity against CDK1/cyclin B .Physical And Chemical Properties Analysis
The molecular weight of this compound is 136.1115 . Further physical and chemical properties may be available in specialized chemical databases .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-propan-2-yl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-3(2)4-5-6(12-11-4)7(13)10-8(14)9-5/h3H,1-2H3,(H,11,12)(H2,9,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLYWPBTXYXCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)
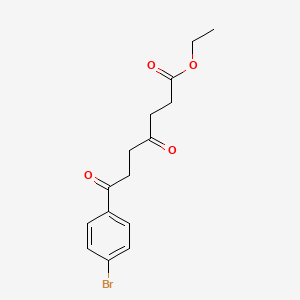
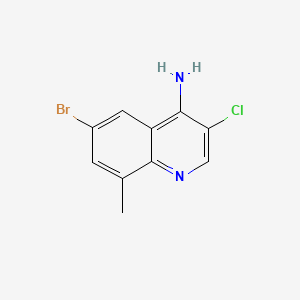
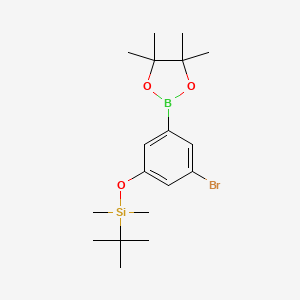
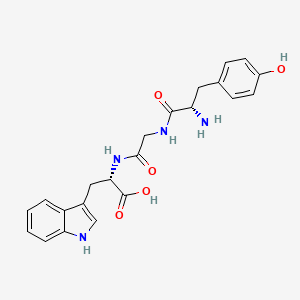
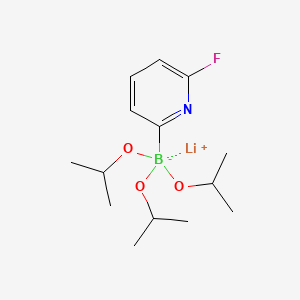
![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

